N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran) core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide moiety linked to a 4-chloro-3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₄ClF₃NO₃, with an average mass of 395.77 g/mol (monoisotopic mass: 395.0535) .
Properties
Molecular Formula |
C19H13ClF3NO3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H13ClF3NO3/c1-9-5-10(2)17-12(6-9)15(25)8-16(27-17)18(26)24-11-3-4-14(20)13(7-11)19(21,22)23/h3-8H,1-2H3,(H,24,26) |
InChI Key |
LRCBWGALTNNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The presence of halogen and trifluoromethyl groups makes the compound amenable to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromene Derivatives
N-[2-(Trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Molecular Formula: C₁₉H₁₄F₃NO₃
- Key Differences : The phenyl substituent is at position 2-(trifluoromethyl) instead of 4-chloro-3-(trifluoromethyl) .
- Implications : The positional isomerism of the trifluoromethyl group may alter electronic properties and steric interactions, affecting binding affinity in biological targets. For example, the 4-chloro substitution in the target compound could enhance halogen bonding in protein interactions compared to the 2-substituted analog .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
- Molecular Formula : C₁₇H₁₀Cl₃F₃N₃O₂
- Key Differences: Replaces the chromene core with a quinazolinone-acetamide scaffold.
- Implications: The quinazolinone moiety is a known pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to the chromene-based compound. The acetamide linker may also influence solubility and metabolic stability .
Phenylurea Derivatives
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Molecular Formula : C₁₄H₁₁ClF₃N₂O
- Key Differences : Substitutes the chromene-carboxamide with a phenylurea group.
- Biological Activity: CTPPU demonstrates antiproliferative effects in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest at G0/G1 phase.
CTP-(4-OH)-PU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea)
- Molecular Formula : C₁₄H₁₁ClF₃N₂O₂
- Key Differences : Incorporates a 4-hydroxyphenyl group instead of phenyl.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Chromene vs. Quinazolinone Cores: Chromene derivatives are associated with anti-inflammatory and antioxidant activities, while quinazolinones are linked to kinase inhibition. The target compound’s chromene core may favor redox-modulating effects over direct kinase targeting .
- Substituent Effects : The 4-chloro-3-trifluoromethylphenyl group in the target compound is a recurring motif in bioactive molecules, likely due to its electron-withdrawing properties and metabolic stability .
- Synthetic Accessibility : The chromene-carboxamide scaffold can be synthesized via cyclocondensation reactions, as seen in related compounds , whereas phenylureas require carbodiimide-mediated coupling .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H13ClF3NO3
- CAS Number : 879575-26-5
- Molar Mass : 395.76 g/mol
Biological Activities
The chromene scaffold is known for a variety of biological activities, including:
-
Anticancer Activity :
- Compounds with the chromene structure have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of tubulin polymerization, leading to cell cycle arrest . For instance, certain analogs have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) and other cancer types .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are important in neurodegenerative diseases and inflammation respectively. For example, some derivatives showed IC50 values in the low micromolar range against AChE, indicating potential as therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances binding affinity to target enzymes due to strong electron-withdrawing nature |
| Dimethyl substitutions | Modulate lipophilicity and bioavailability |
| Aromatic substitutions | Affect interactions with biological targets through π–π stacking and hydrophobic interactions |
Case Studies
- Anticancer Mechanism :
- Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
